

# Inobrodib Preclinical Performance: A Comparative Analysis

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## Compound of Interest

Compound Name: *Inobrodib*

Cat. No.: *B606545*

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In the landscape of epigenetic cancer therapies, **Inobrodib** (formerly CCS1477) has emerged as a potent and selective inhibitor of the p300/CREB-binding protein (CBP) bromodomains. This guide provides a comparative overview of the preclinical data for **Inobrodib**, juxtaposed with the well-characterized BET (Bromodomain and Extra-Terminal domain) inhibitors, JQ1 and OTX015 (Birabresib). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **Inobrodib**'s preclinical profile.

## Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of **Inobrodib**, JQ1, and OTX015, focusing on their binding affinities and inhibitory concentrations in relevant cancer cell lines, particularly in the context of multiple myeloma.

Table 1: Comparative Binding Affinities

Compound	Target	Kd (nM)	Selectivity
Inobrodib	p300/CBP	1.3 / 1.7[1]	~170-fold vs. BRD4[1]
JQ1	BRD4(1)	~50	Pan-BET inhibitor
OTX015	BRD2/3/4	-	Pan-BET inhibitor

Table 2: Comparative Efficacy (IC50/GI50) in Multiple Myeloma Cell Lines

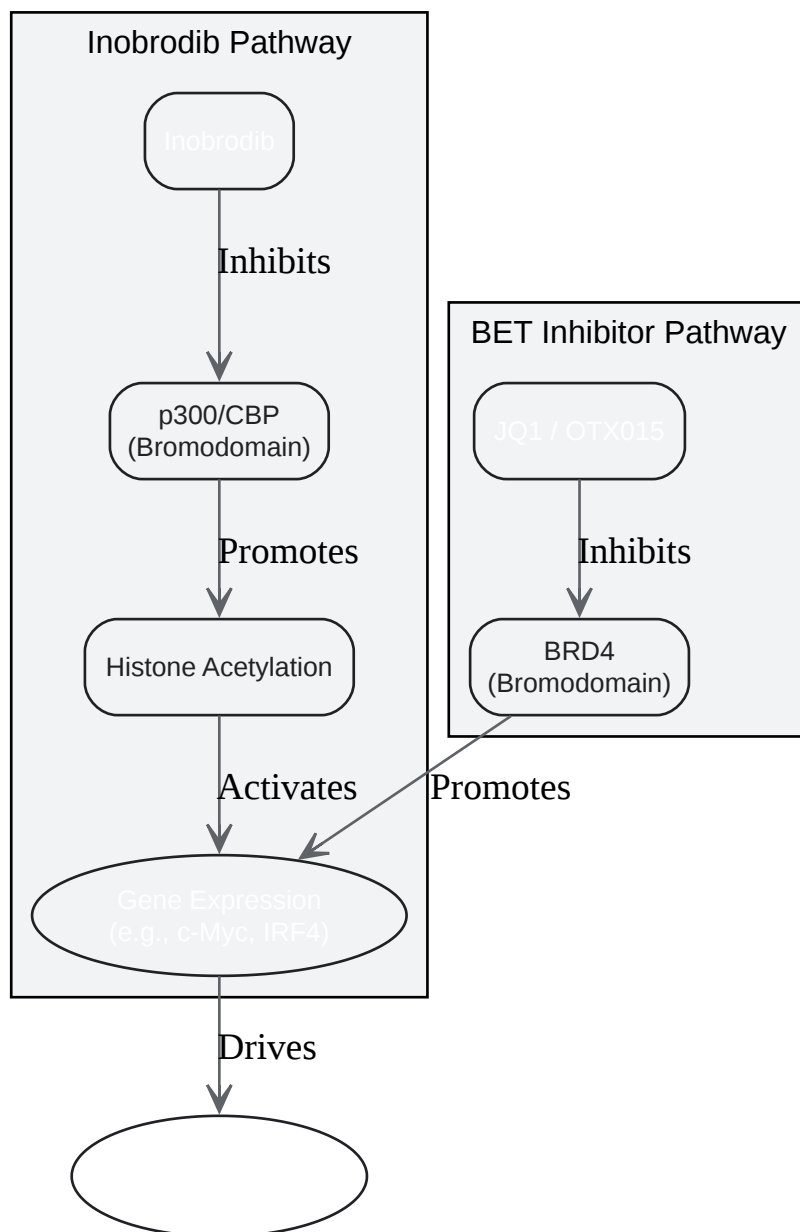
Cell Line	Inobrodib (GI50, $\mu\text{M}$ )	JQ1 (IC50, $\mu\text{M}$ )	OTX015 (IC50, $\mu\text{M}$ )
MM.1S	-	~0.1-0.5	-
RPMI-8226	0.006[1]	-	-
OPM-2	0.005[1]	-	-
KMS-11	0.041[1]	-	0.130
KMS-28BM	-	-	0.240
U266	-	-	-
NCI-H929	-	~0.27-0.42	~0.47-1.9
SKMM-1	-	~0.27-0.42	~0.47-1.9
KMS-12-BM	-	~0.27-0.42	~0.47-1.9

Note: Direct head-to-head IC50/GI50 data for all three compounds in the same experimental settings are limited. The data presented are compiled from various sources and should be interpreted with caution.

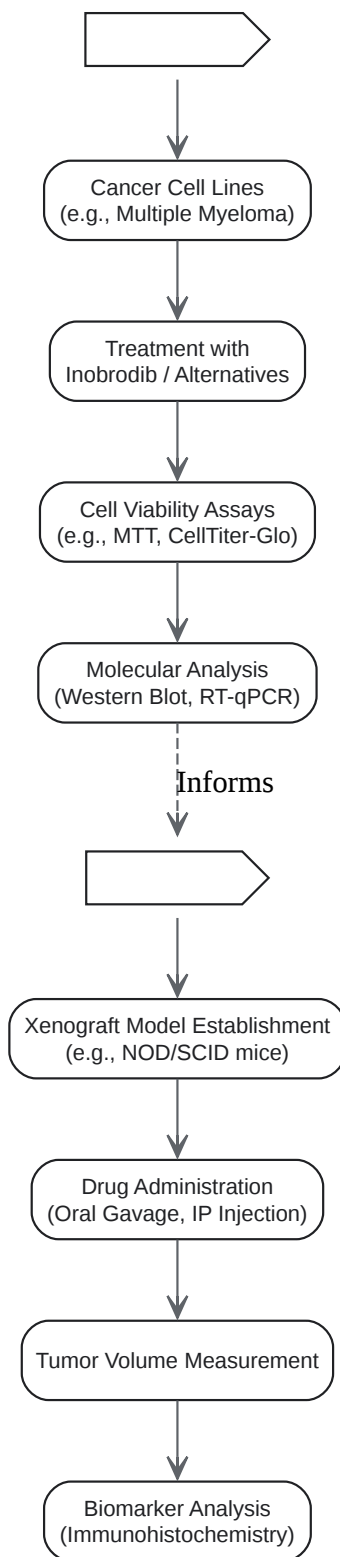
## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the distinct mechanisms of action of **Inobrodib** and BET inhibitors, as well as a general workflow for evaluating these compounds in preclinical studies.

## Mechanism of Action: Inobrodib vs. BET Inhibitors



## General Workflow for Preclinical Evaluation

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## References

- 1. cellcentric.com [cellcentric.com]
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